(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid
Overview
Description
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid is a useful research compound. Its molecular formula is C7H8ClNO6 and its molecular weight is 237.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Stability and Mutagenicity
- The chemical stability and mutagenic properties of related compounds, such as (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid, have been studied under conditions similar to the Ames test. These compounds show a high degree of mutagenicity and undergo hydrolysis and isomerization under certain conditions (Backlund, Smeds, & Holmbom, 1990).
Synthesis and Molecular Structure
- The compound has been involved in the synthesis of various chemical structures, demonstrating its versatility as a building block in organic chemistry. For instance, its use in the synthesis of 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl) methoxy]imino]-acetic Acid 2-Benzothiazolyl Thioester highlights this application (Yin Shu-mei, 2006).
Catalysis and Enantioselectivity
- This compound has been used in asymmetric catalytic hydrogenation processes, leading to the production of enantiomerically pure isoprenoid building blocks. Such applications are crucial in the synthesis of natural products (Ostermeier, Brunner, Korff, & Helmchen, 2003).
Environmental Impacts
- Research has also focused on identifying oxidized and reduced forms of similar compounds in chlorine-treated water. This is particularly important for understanding the environmental and health impacts of such chemicals (Kronberg, Christman, Singh, & Ball, 1991).
Antimicrobial and Antioxidant Properties
- The compound has been studied for its potential antimicrobial and antioxidant properties. For example, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, has been evaluated for these activities, which are essential for pharmaceutical applications (Kumar et al., 2016).
Pharmaceutical Applications
- It has been utilized in the synthesis of intermediates for pharmaceutical products such as cephalosporin antibiotics, demonstrating its significance in drug development (Liu Qian-chun, 2010).
Analytical Chemistry
- The compound and its derivatives have been used in the development of sensitive assays, like ELISA, for the analysis of chemicals in food samples, highlighting its role in food safety and analytical chemistry (Zhang et al., 2008).
Properties
IUPAC Name |
(2E)-4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO6/c1-14-5(11)3-15-9-6(7(12)13)4(10)2-8/h2-3H2,1H3,(H,12,13)/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFHPXSFQRCNQW-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C(=O)CCl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(\C(=O)CCl)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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